molecular formula C19H18NP B178373 (2-(Diphenylphosphino)phenyl)methanamine CAS No. 177263-77-3

(2-(Diphenylphosphino)phenyl)methanamine

Cat. No. B178373
M. Wt: 291.3 g/mol
InChI Key: VZWQMZQAMZETMA-UHFFFAOYSA-N
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Description

(2-(Diphenylphosphino)phenyl)methanamine is a chemical compound with the molecular formula C19H18NP . It has a molecular weight of 291.33 . It is stored under inert gas at 2–8 °C .


Molecular Structure Analysis

The InChI code for (2-(Diphenylphosphino)phenyl)methanamine is 1S/C19H18NP/c20-15-16-9-7-8-14-19 (16)21 (17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14H,15,20H2 .


Physical And Chemical Properties Analysis

The boiling point of (2-(Diphenylphosphino)phenyl)methanamine is predicted to be 422.8±28.0 °C . The compound is a solid in its physical form .

Scientific Research Applications

Catalysis in Chemical Reactions

(2-(Diphenylphosphino)phenyl)methanamine and its derivatives have been extensively used as ligands in the synthesis of metal complexes, which have significant catalytic applications. For instance, complexes of palladium(II) and platinum(II) with iminophosphine ligands derived from (2-(Diphenylphosphino)phenyl)methanamine have been synthesized and characterized. These complexes have shown potential as pre-catalysts in Heck and Suzuki cross-coupling reactions, highlighting their importance in facilitating carbon-carbon bond formation in organic synthesis (Chiririwa et al., 2013).

Moreover, a ruthenium complex synthesized from (2-(Diphenylphosphino)phenyl)methanamine has demonstrated catalytic activity in the cycloisomerization of alkynols. This catalysis is useful for synthesizing cyclic enol ethers, a class of compounds with various applications in pharmaceuticals and fragrances (Liu et al., 2010).

Synthesis and Characterization of Complex Compounds

The (2-(Diphenylphosphino)phenyl)methanamine framework has been employed in the synthesis and structural characterization of various complex compounds. For instance, palladium(II) and platinum(II) complexes based on Schiff bases from R-(phenyl)methanamine derivatives have been synthesized and characterized. These complexes have shown promising anticancer activity and strong DNA-binding affinity, indicating their potential use in medicinal chemistry (Mbugua et al., 2020).

In addition, copper (I) complexes prepared from bis-phosphine ligands and (2-(Diphenylphosphino)phenyl)methanamine have been synthesized, characterized, and studied for their spectroscopic properties. These complexes have shown interesting luminescence properties, indicating potential applications in materials science (Zhang et al., 2017).

Safety And Hazards

The compound has been classified with the signal word Warning . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P362, P403+P233, and P501 .

properties

IUPAC Name

(2-diphenylphosphanylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18NP/c20-15-16-9-7-8-14-19(16)21(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14H,15,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWQMZQAMZETMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455945
Record name AGN-PC-0NG7IN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Diphenylphosphino)phenyl)methanamine

CAS RN

177263-77-3
Record name AGN-PC-0NG7IN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-(diphenylphosphino)phenyl)MethanaMine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
C Uchiike, M Ouchi, T Ando… - Journal of Polymer …, 2008 - Wiley Online Library
Iron catalysts were evolved for more active transition metal‐catalyzed living radical polymerization through design of the ligands. In situ introduction of P–N chelate‐ligands, consisting …
Number of citations: 55 onlinelibrary.wiley.com
PN Liu, FH Su, TB Wen, HHY Sung… - … A European Journal, 2010 - Wiley Online Library
The new ruthenium complex [Ru(N 3 P)(OAc)][BPh 4 ] (4), in which N 3 P is the N,P mixed tetradentate ligand N,N‐bis[(pyridin‐2‐yl)methyl]‐[2‐(diphenylphosphino)phenyl]…
X Ma - 2014 - repository.ust.hk
A synthetic method for the preparation of rhenium alkyne complexes was developed. Treatment of (O 2 CMe)Re(CO)(PPh 3 ) 3 with terminal alkynes produces rhenium alkyne …
Number of citations: 0 repository.ust.hk
F Viguri, C Blas, Í Almárcegui, AG Tejero, R Rodríguez… - 2022 - digital.csic.es
Polydentate ligands and their complexes are of high interest to organometallic and organic chemists, as they are widely and successfully applied in homogeneous catalysis. For …
Number of citations: 0 digital.csic.es
PN Liu, TB Wen, KD Ju, HHY Sung, ID Williams… - …, 2011 - ACS Publications
In our efforts to probe the reaction mechanism of the endo cycloisomerization of alkynols catalyzed by the complex [Ru(N 3 P)(OAc)](BPh 4 ) (1; NP 3 = N,N-bis[(pyridin-2-yl)methyl][2-(…
Number of citations: 28 pubs.acs.org
R Rodríguez, I Barriendos, M Carmona, N Mihailov… - 2022 - digital.csic.es
Over some 60 years of asymmetric catalysis, the source of catalyst chirality has mainly been based on chiral organic molecules with stereogenic carbon atoms or on chiral molecules …
Number of citations: 0 digital.csic.es
T Cai, Y Yang, WW Li, WB Qin… - Chemistry–A European …, 2018 - Wiley Online Library
Several new ruthenium complexes supported by the P,N‐donor ligand 8‐(diphenylphosphino)quinoline (DPPQ) were synthesized, including [RuCl 2 (DPPQ) 2 ] (1), [Ru(μ‐Cl)(DPPQ) 2 …
R Ye, AQ Jia, Q Ma, Q Chen, WH Leung… - Journal of Organometallic …, 2013 - Elsevier
Abstract Treatment of [Et 4 N][RuCl 4 (MeCN) 2 ] with 2,4,6-trimethylthiophenol (HSMes) in the presence of NaOMe afforded the trigonal–bipyramidal ruthenium(IV) complex [Ru(SMes) …
Number of citations: 3 www.sciencedirect.com
M Yuan, X Cui, W Zhu, H Tang - Polymers, 2020 - mdpi.com
Atom transfer radical polymerization (ATRP) is one of the most successful techniques for the preparation of well-defined polymers with controllable molecular weights, narrow molecular …
Number of citations: 13 www.mdpi.com
R Poli, LEN Allan, MP Shaver - Progress in polymer science, 2014 - Elsevier
Metal-mediated reversible deactivation radical polymerization (RDRP) is now a cornerstone of functional polymer synthesis, dominated by copper complexes and the Atom Transfer …
Number of citations: 142 www.sciencedirect.com

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